molecular formula C17H27N6S.Cl3Zn<br>C17H27Cl3N6SZn B13782502 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) CAS No. 83984-92-3

5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)

Cat. No.: B13782502
CAS No.: 83984-92-3
M. Wt: 519.2 g/mol
InChI Key: VAPRHDPLMDUQLM-UHFFFAOYSA-K
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Description

5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazolium core, which is a five-membered ring containing sulfur and nitrogen atoms, and is further functionalized with diisopropylamino and dimethylamino groups. The presence of the azo group (N=N) linking the phenyl and thiadiazolium moieties adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions.

    Introduction of the Azo Group: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Functionalization with Amino Groups: The diisopropylamino and dimethylamino groups are introduced through nucleophilic substitution reactions, where the corresponding amines react with suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: The azo group can be reduced to form hydrazo compounds, which may further decompose into amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydrazo compounds and amines.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The azo group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)azobenzene: Shares the azo group and dimethylamino functionality but lacks the thiadiazolium core.

    2-(Diisopropylamino)thiadiazole: Contains the thiadiazolium ring and diisopropylamino group but lacks the azo linkage.

    3-Methyl-1,3,4-thiadiazolium chloride: Similar thiadiazolium core but different substituents.

Uniqueness

5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) is unique due to the combination of its structural features, including the thiadiazolium ring, azo linkage, and multiple amino groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

83984-92-3

Molecular Formula

C17H27N6S.Cl3Zn
C17H27Cl3N6SZn

Molecular Weight

519.2 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-)

InChI

InChI=1S/C17H27N6S.3ClH.Zn/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;/h8-13H,1-7H3;3*1H;/q+1;;;;+2/p-3

InChI Key

VAPRHDPLMDUQLM-UHFFFAOYSA-K

Canonical SMILES

CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-](Cl)Cl

Related CAS

93783-70-1

Origin of Product

United States

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